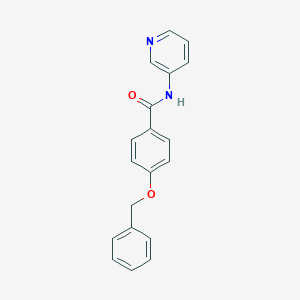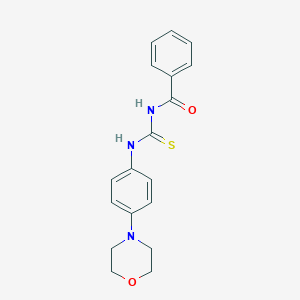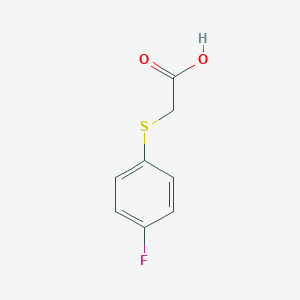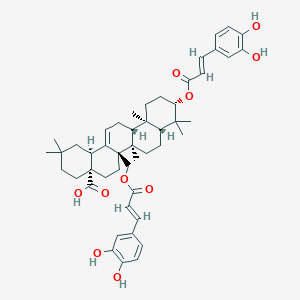![molecular formula C28H32O10 B239993 (1S,2R,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone CAS No. 113146-74-0](/img/structure/B239993.png)
(1S,2R,3R,5R,6S,7R,14R,15S,18S,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone
Vue d'ensemble
Description
Physalins are steroidal constituents of Physalis plants which possess an unusual 13,14-seco-16,24-cyclo-steroidal ring skeleton . Physalin L is a natural product that shows a distinct fluorescence spot under UV 365 nm with good separation .
Synthesis Analysis
Physalins, including Physalin L, are synthesized by the mevalonate and 2-C-methyl-D-erythritol-4-phosphate pathways . In the biosynthesis pathway of physalins, withanolides and withaphysalins may represent a crucial intermediate between lanosterol and physalins .
Molecular Structure Analysis
The physalin skeleton has been found to be an extraordinarily complex, 13–14 secosteroid skeleton incorporating a nine-membered carbocycle derived from a steroidal ring fused to a six-membered ring with δ-lactone .
Chemical Reactions Analysis
After physalin skeletons are formed, biochemical reactions such as desaturation, methylation, hydroxylation, epoxidation, cyclization, chain elongation, and glycosylation lead to various biochemical products of physalin skeletons .
Applications De Recherche Scientifique
Quality Evaluation of Physalis alkekengi L. var. franchetii : Physalins, including Physalin L, are identified as key bioactive compounds in Physalis species. These compounds are used in quality control and safety assurance for herbal preparations containing Physalis (Zheng et al., 2012).
Structural Elucidation : Physalin L, identified as a 13,14-seco-16,24 cyclosteroid, has been isolated from Physalis minima, indicating its diverse occurrence in the genus Physalis (Sen & Pathak, 1995).
Immunomodulatory Activities : Physalins, including Physalin L, from Physalis angulata L., have shown significant immunomodulatory activities. They inhibit lymphocyte function and are potential immunosuppressive agents for various pathologies (Soares et al., 2006).
Anticancer Properties : Research indicates that Physalin F, a compound closely related to Physalin L, induces apoptosis in human renal carcinoma cells. This highlights the potential of Physalins in cancer therapy (Wu et al., 2012).
Antimicrobial and Anti-inflammatory Effects : Physalis alkekengi L. var. franchetii has been traditionally used for various inflammatory diseases. The presence of Physalins, including Physalin L, contributes to its anti-inflammatory and antimicrobial properties (Li et al., 2018).
Antileishmanial Activity : Physalin F, similar to Physalin L, demonstrated potent antileishmanial activity in vitro and in vivo, suggesting its potential as a therapeutic option for cutaneous leishmaniasis (Guimarães et al., 2009).
Immunosuppressive Activity on T Lymphocytes : Physalin H, another compound in the same family as Physalin L, has been found to have immunosuppressive activity on T lymphocytes, demonstrating the diverse immunological effects of Physalins (Yu et al., 2010).
Inhibition of Cell Proliferation in Gastric Cancer Cells : Physalin B, closely related to Physalin L, has shown promising results in inhibiting cell proliferation and inducing apoptosis in human gastric cancer cells (Fang et al., 2021).
Mécanisme D'action
Target of Action
Physalin L, a compound belonging to the class of withanolides, is found in plants of the Solanaceae family, mainly in species belonging to the genus Physalis spp . It acts on several cell signaling pathways and activates different mechanisms of cell death or immunomodulation . It has been shown to inhibit the production of nitric oxide (NO) in macrophages cultures stimulated with lipopolysaccharide (LPS) and/or interferon gamma (IFN-ɣ) .
Mode of Action
Physalin L interacts with its targets to activate different mechanisms of cell death or immunomodulation . It has been shown to have a variety of actions, including anticancer, anti-inflammatory, antiparasitic, antimicrobial, antinociceptive, and antiviral activities . For instance, it has been demonstrated to have an anti-inflammatory action by protecting mice against a lethal dose of LPS and decreasing the production of the pro-inflammatory cytokine TNF .
Biochemical Pathways
Physalin L acts in several cell signaling pathways . It has been shown to trigger apoptosis and autophagy in hepatocellular carcinoma (HCC) cells by inactivating the phosphatidylinositol-3-kinase/protein kinase B (PI3K/Akt) signaling pathway . Moreover, it has been suggested that withanolides and withaphysalins may represent a crucial intermediate between lanosterol and physalins .
Pharmacokinetics
After intragastric administration of 2.0 mg Physalin L to each rat, the mean peak time (tmax) was 0.69 h and the mean maximum concentration (Cmax) was 77.48 ng·mL-1. The area under the curve (AUC0→t) was 280.78 ng·h·mL-1, and its half-life (t1/2) was 2.89 h . These characteristics of pharmacokinetics in rats provide valuable information for in-depth study of the pharmacological activity and pharmacokinetics of Physalin L.
Result of Action
Physalin L impairs cell viability, triggers apoptosis as well as autophagy . Inhibiting autophagy augments Physalin L-evoked cell apoptosis . It has been shown to have a variety of actions, including anticancer, anti-inflammatory, antiparasitic, antimicrobial, antinociceptive, and antiviral activities .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Physalin L interacts with various enzymes, proteins, and other biomolecules. It has been found to act in several cell signaling pathways and activate different mechanisms of cell death or immunomodulation
Cellular Effects
Physalin L has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the JAK-STAT3 signaling pathway in non-small cell lung cancer cells .
Molecular Mechanism
At the molecular level, Physalin L exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to enhance apoptosis in multiple myeloma cells by inhibiting the STAT3 signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Physalin L change over time. It has been observed that Physalin L displays considerable cytotoxicity against several cancer cell lines . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of Physalin L vary with different dosages in animal models. For instance, when evaluated in a murine model of delayed-type hypersensitivity, Physalin H reduced dose-dependently the edema in the animals’ ear and the proliferation of ovalbumin-specific T lymphocytes .
Metabolic Pathways
Physalin L is involved in several metabolic pathways. It has been suggested that withanolides and withaphysalins may represent a crucial intermediate between lanosterol and physalins .
Propriétés
IUPAC Name |
5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5-6,10,12,14-15,17-19,29,34-35H,7-9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSXWWXXAPEFHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC2CC1(C3C(=O)C4(C5C(CCC6(C3(C2(OC6=O)C)O4)O)C7(C(=O)CC=CC7=CC5O)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Physalin L | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
113146-74-0 | |
| Record name | Physalin L | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248 - 249 °C | |
| Record name | Physalin L | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4-dimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B239914.png)
![3,4-dimethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B239915.png)
![3-isopropoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B239916.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B239918.png)
![N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B239921.png)





![2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239946.png)


